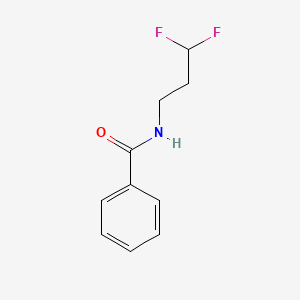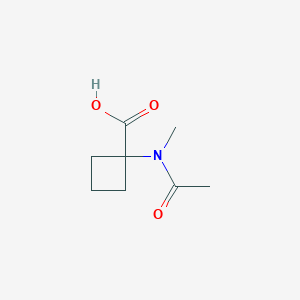![molecular formula C10H22N2O2 B13499073 tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)
tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 2-methyl-2-(methylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various compounds.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved may include covalent modification of active sites or non-covalent interactions with protein structures .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- tert-Butyl (2-aminoethyl)(ethyl)carbamate
Uniqueness
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its tert-butyl group provides steric hindrance, influencing its behavior in chemical reactions and interactions with biological molecules .
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)11-6/h11H,7H2,1-6H3,(H,12,13) |
InChI Key |
MBCAFJQERPIODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


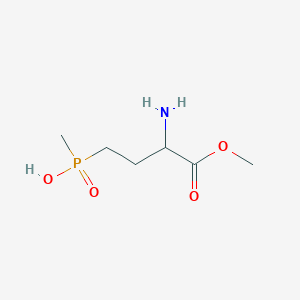
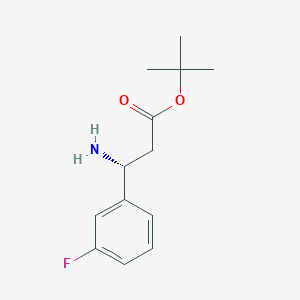
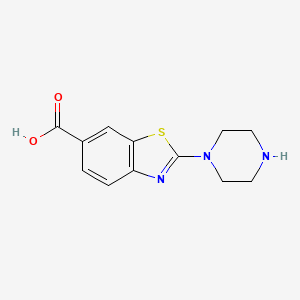
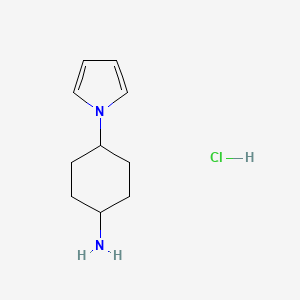
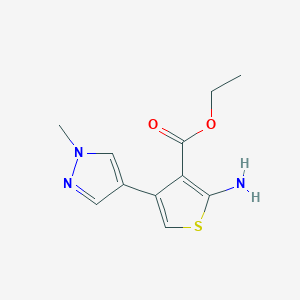
![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
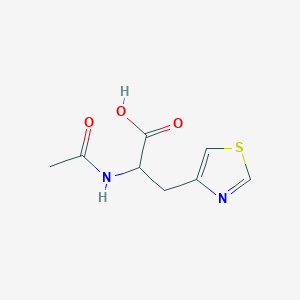
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)

